molecular formula C6H14ClNS B6215730 [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride CAS No. 2742659-55-6

[1-(aminomethyl)cyclobutyl]methanethiol hydrochloride

Cat. No. B6215730
CAS RN: 2742659-55-6
M. Wt: 167.7
InChI Key:
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Description

1-(Aminomethyl)cyclobutylmethanethiol hydrochloride, also known as AMCBT-HCl, is a cyclic sulfhydryl compound that is used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble crystalline compound that has a molecular weight of 188.61 g/mol and a melting point of 65°C. AMCBT-HCl is known to possess a variety of biochemical and physiological effects that make it a useful tool for researchers.

Scientific Research Applications

[1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is commonly used in scientific research applications due to its ability to interact with a variety of proteins and enzymes. It is known to interact with enzymes such as cytochrome P450, glutathione S-transferase, and acetylcholinesterase. It has also been used as a tool for studying the structure and function of proteins, as well as for studying the effects of drugs on the body. [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride has also been used in the development of new drugs and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is not completely understood, but it is known to interact with proteins and enzymes in a variety of ways. It is known to bind to cytochrome P450, glutathione S-transferase, and acetylcholinesterase, which are all enzymes involved in the metabolism of drugs. [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is also known to inhibit the activity of these enzymes, which can lead to a decrease in drug metabolism. Additionally, [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is known to bind to and activate a variety of proteins, including those involved in signal transduction and cell growth.
Biochemical and Physiological Effects
[1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is known to possess a variety of biochemical and physiological effects. It is known to interact with and activate a variety of proteins and enzymes, which can lead to the activation of signaling pathways and the regulation of cell growth. Additionally, [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is known to inhibit the activity of cytochrome P450, glutathione S-transferase, and acetylcholinesterase, which can lead to a decrease in drug metabolism. [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is also known to possess antioxidant activity, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride in lab experiments has a variety of advantages and limitations. One of the advantages of using [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is its low cost and high yield when synthesized using the CE reaction. Additionally, [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is known to interact with a variety of proteins and enzymes, which makes it a useful tool for studying protein structure and function. However, [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is also known to inhibit the activity of enzymes involved in drug metabolism, which can lead to unexpected results in some experiments. Additionally, [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is known to possess a variety of biochemical and physiological effects, which can lead to unpredictable results in some experiments.

Future Directions

There are a variety of potential future directions for the use of [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride in scientific research. One potential direction is the use of [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride to study the effects of drugs on the body. Additionally, [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride could be used to study the structure and function of proteins, as well as to develop new drugs. [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride could also be used to study the effects of oxidative stress on cells, as well as to study the regulation of cell growth. Finally, [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride could be used to study the effects of environmental toxins on the body.

Synthesis Methods

[1-(aminomethyl)cyclobutyl]methanethiol hydrochloride is most commonly synthesized through a process known as the Chloroform-Ethylene Oxide (CE) reaction. This method involves the reaction of chloroform and ethylene oxide to form a chloroformate ester, which is then reacted with a primary amine to form the desired product. This method is preferred due to its high yield and low cost. Other synthesis methods have also been developed, such as the reaction of ethylene oxide with dimethylamine and the reaction of ethylene oxide with 1-amino-2-methyl-1-cyclopentane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride involves the reaction of cyclobutanecarboxaldehyde with methylamine followed by reduction with sodium borohydride and subsequent reaction with hydrogen sulfide in the presence of hydrochloric acid.", "Starting Materials": [ "Cyclobutanecarboxaldehyde", "Methylamine", "Sodium borohydride", "Hydrogen sulfide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclobutanecarboxaldehyde is reacted with excess methylamine in ethanol at room temperature to form [1-(aminomethyl)cyclobutyl]methanol.", "Step 2: Sodium borohydride is added to the reaction mixture and stirred at room temperature for several hours to reduce the alcohol to [1-(aminomethyl)cyclobutyl]methanamine.", "Step 3: Hydrogen sulfide gas is bubbled through the reaction mixture in the presence of hydrochloric acid to form [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride as a white solid.", "Step 4: The product is filtered, washed with cold ethanol, and dried under vacuum." ] }

CAS RN

2742659-55-6

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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